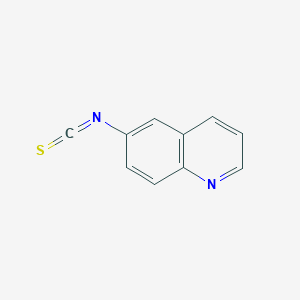

6-Isothiocyanatoquinoline

Description

Contextualizing Isothiocyanates within Organic and Medicinal Chemistry Research

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. sioc-journal.cn This group's unique electronic structure, featuring both electrophilic and nucleophilic centers, makes it a highly versatile reagent in organic synthesis. rsc.org ITCs readily react with a wide array of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is a cornerstone of their utility in constructing complex heterocyclic structures, which are of significant interest in medicinal chemistry. rsc.orgresearchgate.net

In medicinal chemistry, the isothiocyanate moiety is not only a synthetic tool but also a recognized pharmacophore. researchgate.net Numerous natural and synthetic isothiocyanates have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.gov Their mechanism of action often involves covalent modification of biological targets, such as proteins, leading to the modulation of their function. nih.gov This has spurred considerable research into the design and synthesis of novel isothiocyanate-containing molecules for therapeutic applications.

Role of Quinoline (B57606) Scaffolds in Modern Chemical Biology Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and chemical biology. afjbs.comresearchgate.netnih.gov First discovered in 1834, quinoline and its derivatives are found in numerous natural products and have been incorporated into a wide range of synthetic compounds with significant biological activities. mdpi.com These activities include antimalarial, anticancer, antibacterial, and antiviral properties, making the quinoline nucleus a key building block in drug discovery. mdpi.comnih.gov

The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.netnih.gov In chemical biology, quinoline derivatives are utilized as fluorescent probes, sensors, and molecular tools to study biological processes. Their rigid and planar structure allows for intercalation into DNA and interaction with protein active sites, providing a basis for their diverse pharmacological effects. mdpi.com

Significance of 6-Isothiocyanatoquinoline as a Foundational Research Molecule

6-Isothiocyanatoquinoline represents a powerful convergence of the reactive potential of the isothiocyanate group and the privileged structural and biological properties of the quinoline scaffold. The placement of the isothiocyanate group at the 6-position of the quinoline ring provides a strategic point for chemical modification and conjugation. This allows researchers to covalently link the quinoline moiety to other molecules of interest, such as proteins, peptides, or small molecule probes.

The primary significance of 6-Isothiocyanatoquinoline lies in its role as a versatile building block for creating more complex and functionally diverse molecules. For instance, it can be used to synthesize novel derivatives for drug discovery programs, aiming to combine the therapeutic potential of the quinoline core with the target-binding capabilities of the isothiocyanate group. Researchers have utilized it in the synthesis of compounds with potential applications as androgen receptor modulators and in the development of PET tracers for neuroinflammation. nih.govresearchgate.netgoogle.com

Current Research Landscape and Unexplored Avenues for 6-Isothiocyanatoquinoline

Current research involving 6-Isothiocyanatoquinoline and its close analogs, such as 7-chloro-4-isothiocyanatoquinoline, demonstrates its utility in synthesizing novel compounds with potential antiproliferative and antimalarial activities. farmaceut.orgresearchgate.netresearchgate.net For example, it has been reacted with various amines to create a library of thiourea (B124793) derivatives that are then screened for biological activity. researchgate.net Furthermore, its use in the development of imaging agents highlights its value in creating tools for chemical biology. nih.govresearchgate.net

Despite these applications, there remain significant unexplored avenues for 6-Isothiocyanatoquinoline. Its potential in materials science, for instance, as a component in the synthesis of novel polymers or functional materials, is an area ripe for investigation. The development of new catalytic methods for the transformation of the isothiocyanate group could also open up new synthetic pathways. Furthermore, a deeper exploration of the structure-activity relationships of its derivatives could lead to the design of more potent and selective therapeutic agents. The synthesis and evaluation of a broader range of substituted quinoline isothiocyanates could also yield molecules with novel biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

6-isothiocyanatoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGBLQDZQOWPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N=C=S)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Isothiocyanatoquinoline and Its Derivatives

Strategic Approaches to the Synthesis of 6-Isothiocyanatoquinoline

The preparation of 6-isothiocyanatoquinoline primarily begins with its corresponding amine, 6-aminoquinoline. The transformation of the amino group into the isothiocyanate functionality can be achieved through various synthetic routes.

Classical Synthetic Routes and Methodological Refinements

The most established method for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govthieme-connect.com This reaction, typically carried out in the presence of a base, is a cornerstone of isothiocyanate synthesis. nih.gov However, the high toxicity of thiophosgene has prompted the development of alternative thiocarbonyl transfer reagents. tandfonline.com

Another classical approach is the decomposition of dithiocarbamate (B8719985) salts, which are formed from the reaction of primary amines with carbon disulfide (CS₂). nih.govrsc.org These salts can then be treated with a desulfurizing agent to yield the isothiocyanate. nih.gov A variety of desulfurizing agents have been explored, including lead nitrate, ethyl chloroformate, and hydrogen peroxide. nih.gov

General procedures for these classical syntheses often involve:

Thiophosgene Method: Slowly adding thiophosgene to a solution of the primary amine in a biphasic system of an organic solvent (like dichloromethane) and a saturated aqueous solution of a base (like sodium bicarbonate). rsc.org

Carbon Disulfide Method: Stirring the primary amine with carbon disulfide and a base (like potassium carbonate) in water, followed by the addition of a desulfurizing agent like sodium persulfate. rsc.org

Modern Catalyst-Driven and Sustainable Synthesis Methodologies

In recent years, a strong emphasis has been placed on developing greener and more sustainable methods for isothiocyanate synthesis. digitellinc.com These modern approaches aim to reduce the use of toxic reagents and minimize waste. digitellinc.comrsc.org

One promising strategy involves the use of elemental sulfur. mdpi.com The sulfuration of isocyanides with elemental sulfur, often catalyzed by a base, provides an efficient and atom-economical route to isothiocyanates. digitellinc.commdpi.com This method avoids the use of highly toxic thiocarbonyl surrogates. mdpi.com Researchers have explored various catalysts, including tertiary amines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to facilitate this reaction under mild conditions. rsc.orgrsc.org

Other sustainable approaches include:

Sodium Persulfate in Water: A one-pot procedure using sodium persulfate as a desulfurizing agent in water has been developed, offering a green and practical method for synthesizing a wide range of isothiocyanates in good yields. rsc.org

CaO as a Dual-Purpose Reagent: A cost-effective and environmentally friendly method utilizes calcium oxide (CaO) as both a base and a desulfurizing agent in the reaction of amines with carbon disulfide. benthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of isothiocyanates, often leading to shorter reaction times and improved yields. nih.govmdpi.com

Electrochemical Methods: Electrochemical approaches for benzylic C–H isothiocyanation have been reported, representing a green and efficient protocol. chemrxiv.org

Derivatization Strategies for Functional Enhancement and Academic Applications

The isothiocyanate group in 6-isothiocyanatoquinoline is a versatile handle for further chemical modifications, enabling the development of molecules with enhanced functionality for various academic and research applications.

Introduction of Reporter Groups for Chemical Probe Development

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and is often incorporated into fluorescent probes for bioimaging. researchgate.netnih.gov The isothiocyanate group can react with nucleophiles, such as amines on biomolecules, to form stable thiourea (B124793) linkages. This reactivity is harnessed to attach reporter groups, like fluorophores, to the quinoline core, creating chemical probes for detecting and imaging biological targets. nih.govnih.govrsc.org

The design of such probes often involves three key components: a fluorophore, a recognition moiety, and a linker. nih.gov In the case of 6-isothiocyanatoquinoline derivatives, the quinoline ring itself can act as part of the fluorophore, while the isothiocyanate serves as a reactive linker to attach a recognition element or to directly label a target. nih.govmdpi.com For instance, the development of fluorescent probes for imaging enzymes or specific cellular structures often relies on the selective reaction of an isothiocyanate with the target. nih.govrsc.org

Scaffold Modification for Targeted Molecular Interactions

The quinoline scaffold can be modified to create molecules that engage in specific molecular interactions. frontiersin.orgorientjchem.org The ability to introduce various substituents around the quinoline nucleus makes it a highly adaptable platform for designing compounds with tailored pharmacological properties. researchgate.netorientjchem.org

For example, modifications to the quinoline ring can enhance the binding affinity of a molecule to a specific protein target. frontiersin.org By strategically altering the substituents on the quinoline scaffold, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological receptor. nih.gov This approach has been successfully employed in the development of inhibitors for various enzymes and receptors. frontiersin.orgnih.gov

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 6-isothiocyanatoquinoline and its derivatives. nsf.gov This process often involves a systematic investigation of various parameters, including solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.netwhiterose.ac.uk

For the synthesis of isothiocyanates, the choice of base and solvent can significantly impact the reaction outcome. mdpi.com For instance, in the synthesis of isothiocyanates from amines and carbon disulfide, using a stronger base like DBU can sometimes lead to higher yields compared to weaker bases. mdpi.com Similarly, the selection of the desulfurizing agent is critical, with some reagents showing better efficiency and broader substrate scope than others. tandfonline.com

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) to efficiently explore the reaction space and identify the optimal conditions. whiterose.ac.uk High-throughput screening techniques can also be used to rapidly evaluate a large number of reaction conditions. nsf.gov The goal is to develop robust and scalable synthetic protocols that consistently provide high yields of the desired product. umw.edu For example, in some cases, adjusting the temperature, even to a lower range, can significantly improve the yield by minimizing side reactions. researchgate.net

Sophisticated Analytical and Spectroscopic Characterization of 6 Isothiocyanatoquinoline Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy offers an in-depth view of the molecular structure of 6-isothiocyanatoquinoline, enabling the confirmation of its atomic connectivity and the identification of its key functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net For 6-isothiocyanatoquinoline, both ¹H-NMR and ¹³C-NMR are utilized to ascertain the chemical environment of each proton and carbon atom.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 6-isothiocyanatoquinoline displays signals corresponding to the aromatic protons of the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by their position relative to the nitrogen atom and the isothiocyanate group. Protons on the heterocyclic ring and the benzene (B151609) ring will exhibit distinct signals, often as doublets, doublets of doublets, or multiplets, due to spin-spin coupling with neighboring protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the unique carbon atoms within the molecule. ceitec.cz The spectrum will show distinct peaks for each of the nine carbons in the quinoline ring and the carbon of the isothiocyanate group. The chemical shift of the isothiocyanate carbon is particularly characteristic. Quaternary carbons, those without attached protons, are also readily identified. ucl.ac.uk

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for 6-Isothiocyanatoquinoline This table presents predicted data based on general principles of NMR spectroscopy for similar aromatic and isothiocyanate-containing compounds. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 | 8.8 - 9.0 | dd |

| H-3 | 7.4 - 7.6 | dd | |

| H-4 | 8.0 - 8.2 | d | |

| H-5 | 8.0 - 8.2 | d | |

| H-7 | 7.6 - 7.8 | d | |

| H-8 | 7.8 - 8.0 | d | |

| Aromatic Protons | 7.4 - 9.0 | m | |

| ¹³C | C-2 | 150 - 152 | CH |

| C-3 | 121 - 123 | CH | |

| C-4 | 135 - 137 | CH | |

| C-4a | 148 - 150 | C | |

| C-5 | 128 - 130 | CH | |

| C-6 | 130 - 132 | C-NCS | |

| C-7 | 125 - 127 | CH | |

| C-8 | 129 - 131 | CH | |

| C-8a | 147 - 149 | C | |

| -NCS | 135 - 145 | C |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of 6-isothiocyanatoquinoline. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. bioanalysis-zone.comthermofisher.com This high level of accuracy helps to distinguish between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which corresponds to the different substructures of the molecule. This "fingerprint" can be used to confirm the identity of the compound.

Table 2: High-Resolution Mass Spectrometry Data for 6-Isothiocyanatoquinoline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₂S |

| Exact Mass | 186.0252 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed [M+H]⁺ | 187.0325 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. libretexts.orgathabascau.ca For 6-isothiocyanatoquinoline, the IR spectrum will prominently feature a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak is typically found in the range of 2000-2100 cm⁻¹. Other characteristic absorptions include C-H stretching from the aromatic quinoline ring and C=N and C=C stretching vibrations within the ring system. vscht.czrsc.org

Table 3: Characteristic Infrared Absorption Frequencies for 6-Isothiocyanatoquinoline

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S (Isothiocyanate) | Asymmetric Stretch | 2000 - 2100 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C=N (in quinoline) | Stretch | 1600 - 1650 | Medium |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating 6-isothiocyanatoquinoline from any impurities or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like 6-isothiocyanatoquinoline. scispace.com Developing a robust HPLC method involves optimizing several parameters to achieve good separation and peak shape.

A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. chromatographyonline.com UV detection is suitable for 6-isothiocyanatoquinoline due to the chromophoric nature of the quinoline ring system. Method validation would be performed to demonstrate its specificity, linearity, accuracy, precision, and robustness. nih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives

While 6-isothiocyanatoquinoline itself may have limited volatility, Gas Chromatography (GC) can be a valuable tool for the analysis of any volatile impurities or for the analysis of the compound after conversion to a more volatile derivative. elgalabwater.com GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. wikipedia.org

For direct analysis, a high-temperature capillary column would be necessary. However, derivatization is often a more practical approach. The choice of carrier gas, such as helium or nitrogen, is crucial for achieving efficient separation. drawellanalytical.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of volatile components, making it a powerful tool for comprehensive purity assessment. elgalabwater.comwikipedia.org

Capillary Electrophoresis (CE) for Enhanced Resolution

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the separation of ionic and neutral species with exceptional resolution and efficiency. sciex.comncfinternational.it The technique utilizes a narrow-bore capillary filled with a conductive buffer, and a high electric field is applied across its ends. libretexts.org This applied field induces the movement of analytes, leading to separation based on differences in their charge-to-size ratios, a phenomenon known as electrophoretic mobility. sciex.comncfinternational.it A key process in CE is the electroosmotic flow (EOF), which is the bulk movement of the buffer solution toward the cathode. sciex.com This flow is generated by the ionization of silanol (B1196071) groups on the inner surface of the fused silica (B1680970) capillary at pH values above 3, creating a negatively charged wall that attracts a mobile layer of buffer cations. ncfinternational.itlibretexts.org

For neutral molecules such as 6-Isothiocyanatoquinoline, or for separating complex mixtures where analytes have similar mobilities, enhanced resolution strategies are required. Micellar Electrokinetic Capillary Chromatography (MECC) is a mode of CE particularly suited for this purpose. acs.org In MECC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.

To further optimize resolution, especially for complex or chiral separations, chiral selectors or other modifiers are often incorporated into the buffer system. psu.edu Research on the separation of amino acids derivatized with fluorescein-5-isothiocyanate (FITC) has demonstrated that using a combination of β-cyclodextrin (β-CD) and a surfactant like sodium taurocholate (STC) can achieve significantly superior resolution compared to using either agent alone. psu.edu Cyclodextrins provide a hydrophobic cavity into which analytes can include, adding another dimension to the separation mechanism. Studies have shown that optimizing parameters such as buffer pH, selector concentration, and applied voltage is critical to achieving baseline resolution for closely related compounds. acs.orgpsu.eduacs.org The successful application of CE in analyzing various isothiocyanates from complex plant matrices underscores its high resolution, low sample volume requirements, and suitability for diverse samples. researchgate.net

| Parameter | Condition | Purpose |

|---|---|---|

| Capillary | Fused Silica, 50 µm i.d., 40-60 cm length | Provides the separation channel; dimensions affect resolution and analysis time. nih.gov |

| Buffer System | 20-80 mM Borate Buffer (pH 9.0-9.5) | Maintains stable pH and conductivity for reproducible migration. psu.edu |

| Separation Voltage | 15-30 kV | Drives the electrophoretic and electroosmotic flow for separation. acs.org |

| Resolution Enhancer | Sodium Dodecyl Sulfate (SDS) or Sodium Taurocholate (STC) | Forms micelles in MECC to enable separation of neutral analytes. psu.edunih.gov |

| Chiral Selector (if applicable) | β-cyclodextrin or its derivatives | Used for separating enantiomers by forming transient diastereomeric complexes. psu.edu |

| Detection | UV-Vis (e.g., 246 nm) or Laser-Induced Fluorescence (LIF) | Monitors analytes as they elute from the capillary. acs.orgnih.gov |

Advanced Elemental Analysis Techniques

Elemental analysis (EA) is an indispensable technique for the characterization of newly synthesized organic compounds, serving to confirm their empirical formula and assess their purity. wikipedia.org For an organic molecule like 6-Isothiocyanatoquinoline, which contains carbon, hydrogen, nitrogen, and sulfur, the most common and definitive method is CHNS analysis, typically performed via combustion analysis. wikipedia.orgresearchgate.net

In this technique, a small, precisely weighed amount of the compound is combusted in a high-temperature furnace (around 1000-2000 °C) in an oxygen-rich atmosphere. researchgate.nethuji.ac.il This process quantitatively converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). velp.com These gases are then swept by a carrier gas (typically helium) through a separation column and quantified using detectors, such as a thermal conductivity detector. huji.ac.il

The results are presented as the weight percentage of each element in the sample. These experimentally "found" percentages are then compared against the "calculated" theoretical percentages derived from the compound's molecular formula. nih.gov For a pure sample, the found values are expected to be in close agreement with the calculated values, typically within a margin of ±0.4%. This agreement provides strong evidence for the assigned chemical structure and purity of the synthesized 6-Isothiocyanatoquinoline. huji.ac.ilcore.ac.uk

| Element | Molecular Formula | Atomic Mass (g/mol) | Calculated (%) | Found (%) (Example) |

|---|---|---|---|---|

| Carbon (C) | C₁₀H₆N₂S (Mol. Wt: 186.24 g/mol) | 12.01 | 64.49 | 64.55 |

| Hydrogen (H) | 1.01 | 3.25 | 3.21 | |

| Nitrogen (N) | 14.01 | 15.04 | 15.09 | |

| Sulfur (S) | 32.07 | 17.22 | 17.15 |

Method Validation Parameters for Analytical Procedures

The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose. globalresearchonline.neteuropa.eu As mandated by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH), this process is crucial for ensuring that the data generated is reliable, reproducible, and accurate. globalresearchonline.neteuropa.eu For the quantitative analysis of 6-Isothiocyanatoquinoline, a set of specific performance characteristics must be evaluated.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euelementlabsolutions.com For chromatographic or electrophoretic methods, specificity is demonstrated by showing that the analyte peak is free from interference and is well-resolved from other peaks. europa.eu

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval. globalresearchonline.net The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu Typically, a minimum of five concentration levels are analyzed, and the data are evaluated using linear regression, with a correlation coefficient (r²) close to 1.00 being desirable. europa.eunih.gov

Accuracy: Accuracy expresses the closeness of the results obtained by the method to the true value. elementlabsolutions.com It is often determined by analyzing samples with a known concentration of the analyte (e.g., a certified reference material) or by performing recovery studies on a sample matrix spiked with known amounts of the analyte. europa.eu Accuracy is reported as the percentage of recovery. nih.gov

Precision: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment. europa.eu

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

Reproducibility: Assesses precision between different laboratories (an inter-laboratory trial). europa.eu Precision is typically expressed as the relative standard deviation (%RSD) of the measurements. eurachem.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the buffer, temperature, mobile phase composition). elementlabsolutions.com It provides an indication of the method's reliability during normal usage. eurachem.org

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference from blank or placebo at the analyte's retention time. | Analyte peak is spectrally pure and well-resolved (Resolution > 2). europa.eu |

| Linearity (Range) | Linear relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com |

| Accuracy | Closeness of test results to the true value, measured by percent recovery. | 98.0% - 102.0% recovery. eurachem.org |

| Precision (Repeatability) | Agreement of results for the same sample under the same conditions. | Relative Standard Deviation (%RSD) ≤ 2.0%. globalresearchonline.net |

| Precision (Intermediate) | Agreement of results for the same sample under varied lab conditions. | Relative Standard Deviation (%RSD) ≤ 2.0%. globalresearchonline.net |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. nih.gov |

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately measured. | Signal-to-Noise ratio of 10:1. nih.gov |

| Robustness | Method's capacity to handle small variations in parameters. | System suitability parameters remain within limits; %RSD ≤ 2.0%. elementlabsolutions.com |

In Vitro Mechanistic Elucidation of 6 Isothiocyanatoquinoline S Molecular Interactions

Investigation of Molecular Target Engagement

The engagement of a molecule with its cellular targets is the foundational event that dictates its pharmacological effects. For isothiocyanates, this engagement is often covalent and can lead to the modulation of various protein functions.

Identification of Direct Molecular Binding Partners and Off-Targets

Research into the direct binding partners of 6-Isothiocyanatoquinoline is not available in the reviewed scientific literature. However, studies on other isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane, have identified a range of protein targets. A primary and well-documented target for many ITCs is tubulin . mdpi.com The covalent binding of ITCs to cysteine residues on tubulin can disrupt its polymerization into microtubules, a critical process for cell division, intracellular transport, and maintenance of cell structure. mdpi.com

It is plausible that 6-Isothiocyanatoquinoline, by virtue of its isothiocyanate group, also targets tubulin. However, without direct experimental evidence, this remains a hypothesis.

Beyond tubulin, ITCs are known to interact with a variety of other proteins, which could be considered direct binding partners or potential off-targets depending on the desired therapeutic effect. These include proteins involved in cellular signaling and stress response pathways. For instance, Keap1, a regulator of the Nrf2 antioxidant response, is a known target of sulforaphane. The isothiocyanate group reacts with specific cysteine residues on Keap1, leading to the activation of the Nrf2 pathway.

Identifying specific off-targets for any given compound is crucial for understanding its full biological profile. Computational approaches, such as 2-D chemical similarity and machine learning methods, can be employed to predict potential off-target interactions for small molecules. nih.gov Such studies for 6-Isothiocyanatoquinoline would be necessary to build a comprehensive profile of its binding partners.

Table 1: Potential Molecular Targets of Isothiocyanates

| Target Protein | Interacting Isothiocyanate(s) | Potential Consequence of Binding |

| Tubulin | BITC, PEITC, Sulforaphane | Inhibition of microtubule polymerization, cell cycle arrest, apoptosis. mdpi.com |

| Keap1 | Sulforaphane | Activation of the Nrf2 antioxidant response pathway. |

| STAT3 | BITC | Suppression of phosphorylation and expression. mdpi.com |

| NF-κB | BITC | Downregulation of expression and phosphorylation. mdpi.com |

This table represents potential targets based on studies of other isothiocyanates. Direct binding studies are required to confirm these interactions for 6-Isothiocyanatoquinoline.

Kinetic and Thermodynamic Binding Studies with Recombinant Proteins

Detailed kinetic and thermodynamic binding studies for 6-Isothiocyanatoquinoline with recombinant proteins are not present in the available literature. Such studies are essential for quantitatively describing the interaction between a compound and its target. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and quantitative pull-down assays with purified recombinant proteins can provide valuable data on binding affinity (Kd), association rates (kon), and dissociation rates (koff). nih.gov

For isothiocyanates that act as irreversible covalent inhibitors, the kinetic analysis is more complex. A mathematical treatment for the kinetics of irreversible enzyme inhibition by an unstable inhibitor has been described, which could be applicable to ITCs given their reactive nature. nih.gov

Cellular Pathway Modulation at the Molecular Level

The interaction of a compound with its molecular targets ultimately leads to the modulation of cellular signaling pathways. Isothiocyanates are known to perturb a variety of these cascades, often leading to anti-cancer and anti-inflammatory effects.

Signal Transduction Cascade Perturbation Analysis

While no specific studies on the effect of 6-Isothiocyanatoquinoline on signal transduction pathways are available, research on other ITCs provides a framework for potential mechanisms. ITCs have been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation. nih.govberkeley.edukhanacademy.org

For example, Benzyl isothiocyanate (BITC) has been demonstrated to suppress the phosphorylation and expression of STAT3 (Signal Transducer and Activator of Transcription 3) in pancreatic cancer cells. mdpi.com STAT3 is a transcription factor that, when constitutively activated, promotes tumor growth and progression. mdpi.com BITC has also been shown to down-regulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, another critical regulator of inflammation and cell survival. mdpi.com

Given these findings with other ITCs, it is conceivable that 6-Isothiocyanatoquinoline could also perturb these or other signaling cascades. However, direct experimental verification is necessary.

Impact on Subcellular Processes (e.g., tubulin polymerization)

As mentioned previously, a key subcellular process affected by many isothiocyanates is the polymerization of tubulin to form microtubules. mdpi.com The covalent binding of ITCs to tubulin can inhibit this process, leading to a disruption of the microtubule network. mdpi.com This has significant consequences for the cell, including:

Cell Cycle Arrest: Disruption of the mitotic spindle, which is composed of microtubules, prevents proper chromosome segregation during mitosis, leading to an arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress resulting from microtubule disruption can trigger programmed cell death, or apoptosis.

In vitro tubulin polymerization assays are commonly used to assess the impact of compounds on this process. cytoskeleton.comcytoskeleton.comabscience.com.tw These assays typically measure the change in light scattering or fluorescence as tubulin polymerizes into microtubules. cytoskeleton.comcytoskeleton.com Studies with various ITCs have shown a correlation between their ability to inhibit tubulin polymerization in vitro and their anti-proliferative activity in cancer cell lines. mdpi.com While no such data exists specifically for 6-Isothiocyanatoquinoline, its structural similarity to other active ITCs suggests it may have a similar impact on tubulin dynamics.

Table 2: Subcellular Processes Potentially Affected by 6-Isothiocyanatoquinoline (Based on General ITC Activity)

| Subcellular Process | Potential Effect | Downstream Consequences |

| Microtubule Dynamics | Inhibition of tubulin polymerization. mdpi.com | Cell cycle arrest at G2/M phase, induction of apoptosis. |

| Signal Transduction | Modulation of pathways like NF-κB and STAT3. mdpi.com | Altered gene expression, reduced cell proliferation and survival. |

Advanced Cell-Based Assays for Mechanistic Insights

To move beyond primary assessments of cell viability or proliferation, advanced cell-based assays are indispensable for elucidating the specific molecular mechanisms of a compound. These assays can reveal which cellular signaling pathways are modulated and provide a detailed picture of the phenotypic changes induced by the compound. For a compound like 6-Isothiocyanatoquinoline, this level of analysis is crucial for building a comprehensive biological activity profile.

Reporter gene assays are a cornerstone of mechanistic studies, designed to monitor the activity of specific transcription factors and the signaling pathways that regulate them. google.com These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), which is placed under the control of a specific DNA response element. google.com When a signaling pathway is activated or inhibited by a compound, the corresponding transcription factor is modulated, leading to a measurable change in the expression of the reporter gene. google.com

For a novel compound like 6-Isothiocyanatoquinoline, a panel of reporter gene assays could be employed to screen for effects on key pathways implicated in cancer and inflammation. Given the known activities of other isothiocyanates and quinoline (B57606) derivatives, high-priority pathways for investigation would include NF-κB and STAT3, both of which are central regulators of immune responses, cell survival, and proliferation.

A hypothetical experimental design would involve treating a stable cell line expressing an NF-κB-driven luciferase reporter with 6-Isothiocyanatoquinoline before stimulation with an activator like tumor necrosis factor-alpha (TNF-α). A reduction in luciferase activity would indicate that 6-Isothiocyanatoquinoline inhibits the NF-κB pathway. The results of such an experiment could be presented as follows:

Table 1: Hypothetical Activity of 6-Isothiocyanatoquinoline in an NF-κB Reporter Gene Assay

| Treatment Group | Luciferase Activity (Relative Light Units) | Percent Inhibition of NF-κB Pathway |

|---|---|---|

| Vehicle Control (Unstimulated) | 1,500 | N/A |

| TNF-α (20 ng/mL) | 55,000 | 0% |

| 6-Isothiocyanatoquinoline (1 µM) + TNF-α | 30,250 | 45% |

| 6-Isothiocyanatoquinoline (5 µM) + TNF-α | 13,750 | 75% |

This type of data would provide clear, quantitative evidence of pathway modulation, offering a starting point for more detailed mechanistic studies, such as investigating which specific proteins within the pathway are targeted by the compound.

High-content screening (HCS) integrates automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in individual cells. This approach provides a detailed "fingerprint" of a compound's effect on cell morphology, organelle health, and protein localization. Assays like the Cell Painting assay use a cocktail of fluorescent dyes to label different cellular compartments, allowing for the measurement of hundreds of features per cell.

Applying HCS to study 6-Isothiocyanatoquinoline would enable an unbiased and comprehensive assessment of its cellular impact. Human cancer cell lines, such as those from esophageal adenocarcinoma, could be treated with the compound, and the resulting phenotypic profiles could be compared to a reference library of compounds with known mechanisms of action. This comparison can help to hypothesize the compound's mechanism by identifying similarities to known pharmacological classes.

Key phenotypic features that could be analyzed include changes in nuclear size and shape, mitochondrial membrane potential, cytoskeletal arrangement, and the intensity and texture of various organelle stains. A hypothetical dataset from a high-content screen of 6-Isothiocyanatoquinoline on a cancer cell line might be summarized as follows:

Table 2: Illustrative Phenotypic Profile of 6-Isothiocyanatoquinoline from a High-Content Screen

| Phenotypic Parameter | Measurement (Compared to Vehicle Control) | Potential Implication |

|---|---|---|

| Nuclear Area | +25% | Cell cycle arrest, DNA damage |

| Nuclear Intensity (DAPI) | +15% | Chromatin condensation, apoptosis |

| Mitochondrial Mass | -30% | Mitophagy, mitochondrial dysfunction |

| Actin Cytoskeleton Integrity | -40% | Disruption of cell structure, anti-migratory effects |

Such a multiparametric analysis provides a rich dataset that can generate new hypotheses about the compound's mechanism of action. For instance, the observation of increased nuclear area and altered mitochondrial mass might suggest that 6-Isothiocyanatoquinoline induces cell stress and apoptosis through pathways that affect both the nucleus and mitochondria. These phenotypic insights are invaluable for guiding further mechanistic investigations.

Structure Activity Relationship Sar and Computational Chemistry Studies of 6 Isothiocyanatoquinoline Analogs

Design Principles for 6-Isothiocyanatoquinoline Analog Libraries

Key design principles often include:

Scaffold Hopping and Ring Variation: Replacing the quinoline (B57606) core with other bicyclic or heterocyclic systems can lead to the discovery of novel intellectual property and improved physicochemical properties. This approach assesses the importance of the nitrogen position and the aromatic system for biological activity.

Substitution Pattern Analysis: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the quinoline ring helps to map the steric and electronic requirements of the binding pocket. This can influence factors such as potency, selectivity, and metabolic stability.

Isothiocyanate Group Modification: While the isothiocyanate (-N=C=S) group is often the key pharmacophore responsible for covalent interactions with biological targets, its reactivity can be modulated. nih.gov Strategies include altering the linker between the quinoline ring and the isothiocyanate group or replacing it with other reactive functionalities to fine-tune the compound's reactivity and selectivity.

Fragment-Based and Diversity-Oriented Synthesis: These approaches allow for the creation of large and diverse libraries of analogs. Fragment-based design involves building up molecules from smaller fragments that are known to bind to the target, while diversity-oriented synthesis aims to create a wide range of structurally distinct molecules to explore new areas of chemical space.

The overarching goal of these design principles is to generate a collection of compounds that systematically explore the structure-activity landscape, providing valuable data for the development of more effective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org This approach is instrumental in predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

The derivation of a QSAR model involves several key steps:

Data Set Selection: A crucial first step is the compilation of a dataset of 6-isothiocyanatoquinoline analogs with experimentally determined biological activities (e.g., IC50 values). The quality and diversity of this dataset are paramount for building a robust and predictive model.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to identify a subset of descriptors that best correlate with the observed biological activity. nih.gov The goal is to generate a mathematical equation that can accurately predict the activity of a compound based on its descriptor values.

Model Validation: The predictive power of the QSAR model must be rigorously validated to ensure its reliability. This is typically done using both internal validation techniques (e.g., cross-validation) and external validation with an independent set of compounds that were not used in the model development.

The resulting QSAR model provides a quantitative understanding of the structural features that are either beneficial or detrimental to the desired biological activity.

Once a validated QSAR model is established, it becomes a powerful tool for the rational design of new 6-isothiocyanatoquinoline analogs. nih.gov The model can be used to:

Predict the activity of virtual compounds: Large virtual libraries of potential analogs can be screened in silico, and their activities predicted by the QSAR model. This allows researchers to prioritize the synthesis of compounds that are most likely to be active.

Guide lead optimization: The QSAR model can provide insights into which structural modifications are likely to improve activity. For example, if the model indicates that a lower logP is associated with higher potency, chemists can focus on designing analogs with increased polarity.

Identify potential toxicities: QSAR models can also be developed to predict toxicological endpoints, helping to identify and deprioritize compounds with unfavorable safety profiles early in the discovery process. nih.gov

The predictive power of QSAR significantly reduces the time and resources required for the discovery and development of new drugs by focusing experimental efforts on the most promising candidates. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is invaluable for understanding the molecular basis of the interaction between 6-isothiocyanatoquinoline analogs and their biological targets.

Molecular docking simulations provide detailed insights into the binding of 6-isothiocyanatoquinoline analogs within the active site of a target protein. The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand are prepared for the docking simulation. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm explores a vast number of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to evaluate the binding affinity of each generated pose, predicting the most favorable binding mode.

The results of molecular docking can reveal:

Key binding interactions: Identification of specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Binding pose: The predicted three-dimensional arrangement of the ligand within the binding site. This information is crucial for understanding the SAR and for designing analogs with improved binding affinity.

Mechanism of action: For isothiocyanates, docking can help to identify nucleophilic residues (e.g., cysteine) in the active site that are susceptible to covalent modification by the electrophilic isothiocyanate group. nih.gov

The following table provides an example of the type of data that can be generated from molecular docking studies, illustrating the predicted binding energies and key interacting residues for a series of hypothetical 6-isothiocyanatoquinoline analogs.

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 6-ITQ-01 | -8.5 | Tyr234, Phe356, Arg120 | Hydrogen Bond, Pi-Pi Stacking |

| 6-ITQ-02 | -9.2 | Cys154, Trp84, Leu354 | Covalent, Hydrophobic |

| 6-ITQ-03 | -7.8 | Asp181, Val294 | Salt Bridge, Van der Waals |

| 6-ITQ-04 | -8.9 | His296, Met336 | Hydrogen Bond, Hydrophobic |

This is a hypothetical data table for illustrative purposes.

The reliability of molecular docking simulations depends heavily on the accuracy of the docking protocol and the scoring function used. Therefore, it is essential to validate these components before applying them to a new system.

Validation can be achieved through several methods:

Redocking of the native ligand: If a crystal structure of the target protein with a bound ligand is available, a common validation step is to extract the ligand and then dock it back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). pensoft.net

Enrichment studies: A docking protocol can be validated by its ability to distinguish known active compounds from a large set of inactive "decoy" molecules. A good protocol will rank the active compounds significantly higher than the decoys.

Correlation with experimental data: The predicted binding affinities from docking should, ideally, correlate with experimentally determined binding affinities or biological activities for a series of related compounds. nih.gov

The choice of docking software, search algorithm, and scoring function should be carefully considered and validated for the specific target under investigation to ensure the generation of meaningful and reliable results. pensoft.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating the behavior of a 6-isothiocyanatoquinoline analog within a biological environment, researchers can gain detailed insights into its structural flexibility and the stability of its interactions with a target protein. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov This provides a dynamic picture of the ligand-protein complex, which is crucial for understanding the structural basis of its biological activity. mdpi.com

Once a 6-isothiocyanatoquinoline analog is computationally "docked" into the binding site of a target protein, MD simulations are performed to assess the stability of the resulting complex. mdpi.com Several key metrics are analyzed from the simulation trajectory to understand the dynamics and longevity of the interaction.

Key Metrics for Stability Analysis:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, converging RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify regions of the protein that exhibit higher flexibility or movement. This can highlight which residues are most affected by the binding of the ligand.

| Parameter | Description | Exemplary Finding |

|---|---|---|

| Complex RMSD | Measures the structural deviation of the entire protein-ligand complex from the starting structure. | Converges at 2.5 Å after 20 ns, indicating overall stability. |

| Ligand RMSF | Measures the fluctuation of individual atoms within the ligand. | Low fluctuation in the quinoline core, higher flexibility in the isothiocyanate group. |

| Key Interacting Residues | Amino acids in the binding pocket that form significant contacts with the ligand. | Glu166 (H-bond), Tyr54 (π-π stacking), His41. nih.gov |

| H-Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | H-bond with Glu166 is present for 75% of the 100 ns simulation, suggesting a stable and important interaction. |

The surrounding solvent, typically water in a biological system, plays a critical role in mediating molecular interactions and influencing the conformation of both the ligand and the protein. frontiersin.org MD simulations explicitly model solvent molecules, providing a realistic environment to study these effects. rsc.org The interactions between the solute (the ligand or protein) and the solvent can significantly alter the energy landscape, favoring certain molecular conformations over others. frontiersin.orgresearchgate.net

Analysis of the ligand's conformation throughout the simulation can show whether it adopts a single, rigid pose or if it exhibits conformational flexibility, interconverting between different shapes. mdpi.com Such conformational changes can be crucial for the molecule's ability to adapt to the binding site. The Solvent Accessible Surface Area (SASA) is often calculated to measure the exposure of the protein-ligand complex to the solvent, with a decrease in SASA often indicating a more compact and stable binding. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Approaches

When a series of 6-isothiocyanatoquinoline analogs show promising biological activity, pharmacophore modeling can be employed to distill the essential three-dimensional chemical features required for their interaction with the target. A pharmacophore model is an abstract representation that includes features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, along with their spatial relationships.

This model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.govacs.org This process allows researchers to explore vast chemical spaces efficiently, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

The virtual screening workflow is a multi-step process designed to filter and rank compounds based on their predicted ability to interact favorably with the target protein.

| Step | Description | Common Tools/Databases |

|---|---|---|

| 1. Library Preparation | A large database of compounds is prepared, often involving generation of 3D conformations and filtering for drug-like properties (e.g., Lipinski's Rule of Five). | ZINC Database, eMolecules, ChemBridge |

| 2. Pharmacophore-Based Screening | The compound library is rapidly filtered to retain only those molecules that contain the key pharmacophoric features in the correct 3D arrangement. | Phase, Catalyst, LigandScout |

| 3. Molecular Docking | The smaller set of "hit" compounds from the pharmacophore screen are docked into the 3D structure of the target protein's binding site to predict their binding pose and score their affinity. | AutoDock Vina, Glide, DOCK 6 acs.org |

| 4. Post-Docking Analysis & Rescoring | The top-scoring poses are analyzed for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts). More computationally intensive methods like MM/GBSA may be used to refine binding energy estimates. | PyMOL, Chimera, MM/PBSA scripts |

| 5. Hit Selection | A final selection of the most promising compounds is made based on consensus scoring, visual inspection of binding modes, and chemical diversity for subsequent experimental validation. | - |

Through this approach, novel chemical scaffolds unrelated to the original quinoline structure might be discovered, providing new avenues for lead optimization and drug development. nih.govthesciencein.org

Applications of 6 Isothiocyanatoquinoline As a Chemical Biology Research Tool

Development of Fluorescent Chemical Probes for Cellular Imaging

Fluorescent small molecules are indispensable tools for visualizing dynamic cellular processes in real-time. nih.govthermofisher.com The quinoline (B57606) core of 6-isothiocyanatoquinoline serves as a foundational fluorophore that can be chemically modified to create a diverse array of probes for live-cell imaging. nih.gov These probes enable researchers to track biomolecules, monitor cellular events, and understand the intricate functions of organelles and subcellular compartments. revvity.com

The design of fluorescent probes based on 6-isothiocyanatoquinoline leverages the inherent fluorescent properties of the quinoline ring system. nih.govnih.gov The synthesis strategy typically involves modifying the quinoline scaffold to tune its photophysical properties, such as excitation and emission wavelengths, quantum yield, and environmental sensitivity. nih.gov

The isothiocyanate group (-N=C=S) at the 6-position is a key reactive handle. It allows for the covalent conjugation of the quinoline fluorophore to various molecules of interest, including other dyes, biomolecules, or targeting ligands, through a reaction with primary amine groups. Synthetic approaches focus on creating a tunable quinoline scaffold where different functional domains can be altered to influence the compound's photophysical characteristics and structural diversity. nih.gov For instance, derivatives can be designed as ratiometric probes that exhibit a spectral shift upon binding to a specific analyte, such as metal ions, allowing for quantitative detection in living cells. nih.gov The general synthetic process involves multi-step reactions to build the substituted quinoline core, followed by the introduction or modification of the isothiocyanate group, which then serves as the attachment point for creating the final probe.

The application of 6-isothiocyanatoquinoline-derived probes is intimately linked with advanced microscopy techniques that enable high-resolution imaging of living cells. zeiss.com The ideal fluorescent probe for live-cell imaging is cell-permeable, exhibits low cytotoxicity, and preferably emits light in the far-red spectrum to minimize cellular autofluorescence. wiley.com

Several sophisticated imaging methodologies are employed to visualize these probes within the cellular environment:

Confocal Microscopy : This technique uses a pinhole to reject out-of-focus light, providing clear, high-resolution optical sections of the specimen. Laser scanning confocal systems are particularly useful for 3D imaging and for monitoring dynamic processes over time. zeiss.comfsu.edu

Super-Resolution Microscopy : Techniques such as STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) bypass the diffraction limit of light, allowing for imaging at the nanoscale. These methods are ideal for visualizing the fine details of cellular structures labeled with quinoline-based probes. zeiss.comwiley.com

Total Internal Reflection Fluorescence (TIRF) Microscopy : TIRF microscopy selectively excites fluorophores in a very thin region (typically less than 100 nm) near the coverslip. fsu.eduleica-microsystems.com This makes it exceptionally well-suited for imaging processes at the plasma membrane, such as vesicle trafficking or receptor dynamics, with high signal-to-noise ratio. leica-microsystems.com

Förster Resonance Energy Transfer (FRET) : FRET is a technique used to measure the distance between two fluorophores. leica-microsystems.com By tagging two interacting proteins with a FRET pair (a donor and an acceptor), researchers can quantify molecular dynamics, such as protein-protein interactions or conformational changes, in living cells. fsu.eduleica-microsystems.com

| Imaging Technique | Principle | Application in Cellular Imaging |

| Confocal Microscopy | Uses a spatial pinhole to eliminate out-of-focus light, creating sharp optical sections. fsu.edu | 3D reconstruction of cells and tissues, time-lapse imaging of dynamic events. zeiss.com |

| Super-Resolution Microscopy | Overcomes the diffraction limit of light to achieve nanoscale resolution. wiley.com | Visualizing subcellular structures like the cytoskeleton and protein complexes in fine detail. wiley.com |

| TIRF Microscopy | Excites a thin layer of the specimen near the coverslip. leica-microsystems.com | Studying events at or near the cell membrane, such as endocytosis and exocytosis. fsu.eduleica-microsystems.com |

| FRET Imaging | Measures energy transfer between a donor and acceptor fluorophore to determine proximity. leica-microsystems.com | Quantifying protein-protein interactions, monitoring conformational changes in proteins. fsu.edu |

Affinity-Based Probes for Proteomic Target Identification

Identifying the specific proteins that a small molecule interacts with is a critical step in drug discovery and chemical biology. nih.gov 6-Isothiocyanatoquinoline can be converted into an affinity-based probe to identify its cellular binding partners. The reactive isothiocyanate group can form covalent bonds with nucleophilic residues (like cysteine or lysine) on target proteins, making it a suitable anchor for affinity purification strategies. researchgate.net

A common and effective strategy for target identification is to attach an affinity tag, such as biotin (B1667282), to the small molecule of interest. nih.gov Biotin's extremely high affinity for the proteins avidin (B1170675) and streptavidin allows for highly specific and efficient isolation of the probe-protein complex from a complex biological mixture like a cell lysate. nih.govnih.gov

To create an affinity probe from 6-isothiocyanatoquinoline, a linker molecule containing both an amine group and a biotin moiety is synthesized. The amine group of the linker reacts with the isothiocyanate group of the quinoline, forming a stable thiourea (B124793) linkage and resulting in a biotin-tagged 6-isothiocyanatoquinoline probe. This probe retains the core quinoline structure, which is responsible for binding to target proteins, while the biotin tag serves as a handle for subsequent purification. nih.govnih.gov

Once the biotinylated probe is synthesized, it is used in a pull-down assay to isolate its binding partners. nih.gov This workflow is a cornerstone of chemical proteomics. creative-proteomics.com

The key steps in this process are:

Incubation : The biotinylated 6-isothiocyanatoquinoline probe is incubated with a cell or tissue lysate, allowing it to bind to its target proteins. nih.govmtoz-biolabs.com

Capture : Streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads) are added to the lysate. The high affinity of streptavidin for biotin ensures that the probe, along with any bound proteins, is captured and immobilized on the beads. nih.gov

Washing : The beads are washed multiple times to remove non-specifically bound proteins, which reduces background and increases the confidence of target identification. mtoz-biolabs.comnih.gov

Elution : The captured proteins are eluted from the beads, typically by boiling in a denaturing buffer. nih.gov

Identification : The eluted proteins are separated (often by SDS-PAGE) and then identified using mass spectrometry (MS). nih.govmtoz-biolabs.com In this final step, proteins are enzymatically digested into smaller peptides, which are then analyzed by the mass spectrometer. The resulting mass spectra are matched against protein sequence databases to identify the proteins that were pulled down by the probe. mtoz-biolabs.com

| Step | Purpose | Key Reagents/Tools |

| Incubation | Allow the probe to bind to its target proteins within a complex mixture. | Biotinylated probe, cell/tissue lysate. nih.gov |

| Capture | Isolate the probe-protein complexes from the lysate. | Streptavidin-coated magnetic or agarose beads. nih.gov |

| Washing | Remove non-specifically bound proteins to reduce background noise. | A series of wash buffers. nih.gov |

| Elution | Release the bound proteins from the beads for analysis. | Elution buffer (e.g., SDS-PAGE loading buffer). nih.gov |

| Analysis | Identify the captured proteins. | SDS-PAGE, Mass Spectrometry (LC-MS/MS). creative-proteomics.commtoz-biolabs.com |

Mechanistic Probes for Pathway Elucidation

Understanding how a bioactive compound exerts its effects requires identifying the cellular pathways it modulates. Isothiocyanates are known to be effective chemopreventive agents, often working by inducing apoptosis and cell cycle arrest. drugbank.com By functioning as a mechanistic probe, 6-isothiocyanatoquinoline can help elucidate the specific molecular pathways through which it and related compounds act.

The primary mechanism by which isothiocyanates exert their biological activities is through interaction with amine and thiol groups in proteins. researchgate.net The isothiocyanate moiety acts as an electrophile, reacting with nucleophilic residues on proteins, thereby altering their structure and function. By using the affinity-based proteomic approaches described in section 6.2, researchers can generate a list of direct protein targets of 6-isothiocyanatoquinoline.

Identifying these targets is the first step in pathway elucidation. For example, if the probe is found to bind to and inhibit a key enzyme in a metabolic pathway or a critical component of a signaling cascade, it provides a direct mechanistic link between the compound and a cellular response. This information allows researchers to formulate hypotheses about the compound's mode of action, which can then be tested through further cellular and biochemical experiments. The identification of such targets is crucial for the rational design of new therapeutic agents that can selectively modulate these pathways. researchgate.net

Lack of Available Research Data for "6-Isothiocyanatoquinoline" as a Chemical Biology Research Tool

Following a comprehensive and exhaustive search of scientific databases and literature, it has been determined that there is no publicly available research detailing the use of the chemical compound "6-Isothiocyanatoquinoline" for the specific applications outlined in the user's request.

The requested article was to be structured around the applications of 6-Isothiocyanatoquinoline in two key areas of chemical biology research:

Orthogonal Validation of Genetic Approaches in Target Research

Elucidating Underexplored Protein Functions in Research Models

While the isothiocyanate functional group is known for its reactivity and has been utilized in the development of chemical probes, and the quinoline scaffold is a common motif in biologically active molecules, the specific conjugate, 6-Isothiocyanatoquinoline, does not appear to have been characterized or applied as a research tool in the published scientific literature.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy, detail, and citation of research findings. Constructing an article without this foundational data would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate document.

We apologize for any inconvenience this may cause. Should you have an alternative compound or research topic with a basis in the scientific literature, we would be pleased to assist you.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-isothiocyanatoquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves the reaction of 6-aminoquinoline with thiophosgene or thiocyanate derivatives under controlled pH and temperature. Optimization requires systematic variation of solvent polarity (e.g., dichloromethane vs. DMF), reaction time, and stoichiometric ratios. Purity can be monitored via HPLC, with column chromatography or recrystallization used for purification. Detailed experimental protocols should include step-by-step characterization data (e.g., melting point, H NMR, and IR) to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing 6-isothiocyanatoquinoline, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (H/C NMR) is critical for confirming the isothiocyanate (-NCS) group’s presence, with characteristic shifts at ~125-130 ppm (C) for the thiocarbonyl carbon. Infrared (IR) spectroscopy should show a strong absorption band near 2050–2150 cm (N=C=S stretch). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]). Cross-validation with elemental analysis (C, H, N, S) ensures structural integrity. Researchers must document these markers in the main manuscript, reserving raw spectral data for supplementary files .

Q. How can researchers assess the stability of 6-isothiocyanatoquinoline under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (UV/visible). Analytical techniques like thin-layer chromatography (TLC) and HPLC track decomposition products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Control experiments must compare freshly synthesized and aged samples to identify degradation pathways (e.g., hydrolysis to thiourea derivatives) .

Advanced Research Questions

Q. How do computational modeling approaches aid in predicting the reactivity of 6-isothiocyanatoquinoline with biological nucleophiles, and what validation methods ensure model reliability?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electrophilic sites (e.g., sulfur in -NCS) and predict reaction pathways with nucleophiles like cysteine thiols. Validation requires experimental kinetic studies (e.g., UV-Vis monitoring of adduct formation) and correlation of computed activation energies with observed rate constants. Cross-disciplinary collaboration with bioassay data (e.g., enzyme inhibition assays) strengthens mechanistic hypotheses .

Q. What strategies resolve contradictory data in mechanistic studies of 6-isothiocyanatoquinoline's thiourea formation reactions?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways (e.g., radical vs. polar mechanisms). Researchers should:

- Perform isotopic labeling (e.g., N or S) to track atom transfer.

- Use stopped-flow kinetics to capture transient intermediates.

- Conduct control experiments with radical scavengers (e.g., TEMPO) to rule out non-polar pathways.

- Apply multivariate statistical analysis to reconcile divergent datasets .

Q. How can regioselectivity challenges in derivatizing 6-isothiocyanatoquinoline be addressed to enhance functionalization efficiency?

- Methodological Answer : Regioselectivity can be controlled via steric/electronic modulation. For example:

- Introducing electron-withdrawing groups (e.g., -NO) at specific positions to direct nucleophilic attack.

- Using transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at less reactive sites.

- Screening solvent systems (e.g., DMSO for polar transition states) to favor desired pathways. Reaction progress should be monitored via LC-MS, with regiochemical outcomes confirmed by X-ray crystallography .

Q. What methodologies quantify the impact of 6-isothiocyanatoquinoline impurities on its biological activity, and how are thresholds for acceptable impurity levels established?

- Methodological Answer : Impurity profiling via GC-MS or HPLC-MS identifies by-products (e.g., hydrolyzed thioureas). Dose-response assays (e.g., IC determination in cell cultures) compare purified vs. impure batches. Acceptability thresholds are defined using statistical process control (SPC) charts and regulatory guidelines (e.g., ICH Q3A). Researchers must document impurity-suppression strategies (e.g., inert-atmosphere synthesis) in experimental sections .

Guidelines for Data Presentation and Reproducibility

- Data Tables : Include processed data (e.g., kinetic constants, spectroscopic assignments) in the main text. Raw datasets (e.g., NMR FID files) should be archived in supplementary materials with clear metadata .

- Uncertainty Analysis : Report confidence intervals for kinetic/spectroscopic measurements and use error propagation models in derived parameters (e.g., activation energies) .

- Ethical Considerations : Disclose conflicts of interest (e.g., funding sources) and adhere to institutional safety protocols for handling reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.